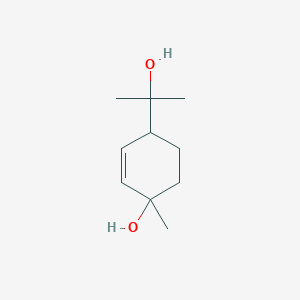

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Übersicht

Beschreibung

“4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol” is a chemical compound with the molecular formula C10H20O2 . It is also known by other names such as p-Menthane-1,8-diol, Terpin, 1,8-Terpin, Dipenteneglycol, p-Mentha-1,8-diol, NSC 403856, cis-p-Menthan-1,8-diol, and Terpin p-menthane-1,8-diol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.2646 . It has a density of 1.048g/cm3 and a boiling point of 268ºC at 760mmHg . The flash point is 122ºC .Wissenschaftliche Forschungsanwendungen

Methanol in Energy Production and Sustainability

Hydrogen Production from Methanol : Methanol serves as a critical component in hydrogen production, with research focusing on methanol reforming processes. Cu-based catalysts are extensively studied for their effectiveness in hydrogen production from methanol, highlighting the importance of catalyst development and reaction mechanisms (Siek-Ting Yong et al., 2013; G. García et al., 2021).

Methanol as a Fuel : Methanol's role as a clean-burning fuel with potential applications in internal combustion engines and fuel cells is highlighted, with emphasis on its environmental benefits and versatility as a fuel (A. Cybulski, 1994; A. A. Yusuf & F. Inambao, 2018).

Methanol in Environmental Mitigation

CO2 Photocatalytic Reduction : Research into the photocatalytic conversion of CO2 into methanol using solar energy emphasizes the role of experimental parameters in enhancing conversion rates, contributing to global warming mitigation efforts (Abul Lais et al., 2018).

Methanol in Chemical Synthesis and Analysis

Methanol in Chemical Markers : Methanol's use as a chemical marker in assessing the condition of solid insulation in power transformers showcases its application in industrial diagnostics and maintenance (J. Jalbert et al., 2019).

Vanillin Synthesis : Methanol plays a crucial role in the synthesis of vanillin, an important chemical intermediate used in the food flavoring, pharmaceutical, and perfumery industries, demonstrating methanol's versatility in organic synthesis (Tan Ju & Liao Xin, 2003).

Eigenschaften

CAS-Nummer |

20053-40-1 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

(1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m0/s1 |

InChI-Schlüssel |

XWFVRMWMBYDDFY-WPRPVWTQSA-N |

Isomerische SMILES |

C[C@]1(CC[C@H](C=C1)C(C)(C)O)O |

SMILES |

CC1(CCC(C=C1)C(C)(C)O)O |

Kanonische SMILES |

CC1(CCC(C=C1)C(C)(C)O)O |

Andere CAS-Nummern |

57030-53-2 |

Synonyme |

(R,R)-(+)-p-Menth-2-ene-1,8-diol; (+)-p-Menth-2-ene-1,8-diol; (1R,4R)-4-Hydroxy-α,α,4-trimethyl-2-cyclohexene-1-methanol; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)

![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)